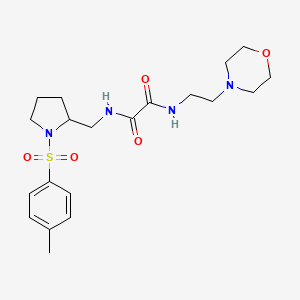
N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O5S and its molecular weight is 438.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
One study presents the synthesis and competitive 7Li NMR studies of two morpholine-based ligands, highlighting their use in probing the complexation of these amines with various metal ions in different solvent systems. This research offers valuable information on the stability, stoichiometry, and thermodynamics of the complexes formed, providing a basis for further development of morpholine derivatives in coordination chemistry and metal ion detection (M. Rezaeivala et al., 2021).
Catalysis and Reaction Mechanisms
Research on the synthesis of cadmium(II) Schiff base complexes, including a ligand similar in structural motifs to the query compound, reveals their potential as corrosion inhibitors on mild steel. This study not only explores the synthesis of these complexes but also their application in material science, specifically in corrosion protection, demonstrating the multifaceted uses of morpholine derivatives in industrial applications (Mriganka Das et al., 2017).
Pharmacological Studies
While direct pharmacological applications of N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide were not found, related research on morpholine and pyrrolidine compounds provides insight into their potential in drug development. For instance, studies on the blockade of orexin receptors and nitric oxide-induced blockade of NMDA receptors involve morpholine derivatives, suggesting their significance in neuroscience research and the development of therapeutics for sleep disorders and neuroprotection (C. Dugovic et al., 2009; O. Manzoni et al., 1992).
Environmental Monitoring and Sensing
Research on highly sensitive potentiometric sensors for thorium ions detection using a morpholine derivative self-assembled on silver nanoparticles illustrates the applicability of morpholine derivatives in environmental monitoring. This study showcases the potential of these compounds in the development of sensors for detecting metal ions in water, contributing to environmental protection and monitoring strategies (Z. Akl et al., 2016).
Eigenschaften
IUPAC Name |
N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5S/c1-16-4-6-18(7-5-16)30(27,28)24-9-2-3-17(24)15-22-20(26)19(25)21-8-10-23-11-13-29-14-12-23/h4-7,17H,2-3,8-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQZSCPPQDEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
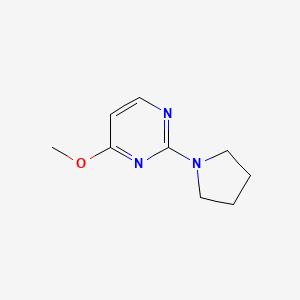

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
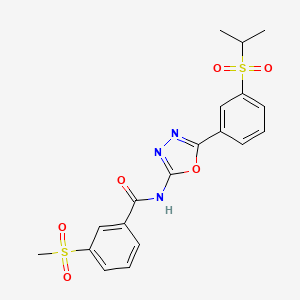
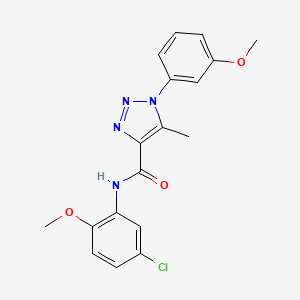
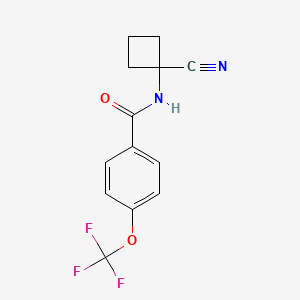
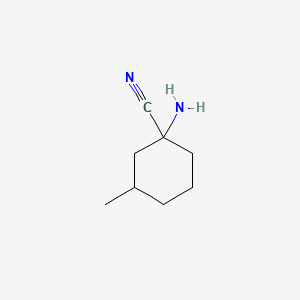

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
